molecular formula C9H6N4O4 B11783189 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid

1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid

Katalognummer: B11783189
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: VMSDGQNKTGSGQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and synthetic versatility. The presence of the nitrophenyl group and the triazole ring in its structure makes it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a multi-step process involving the copper-catalyzed azide-alkyne cycloaddition reactionThe reaction is typically carried out in the presence of a copper catalyst and a suitable solvent such as isopropanol .

Industrial Production Methods: The industrial production of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves the scalable synthesis of the compound using commercially available starting materials such as 3-dimethylaminoacrolein and 4-nitrophenyl azide. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and the triazole ring play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds such as:

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a formyl group instead of a carboxylic acid group.

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

The uniqueness of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H6N4O4

Molekulargewicht

234.17 g/mol

IUPAC-Name

3-(4-nitrophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15)

InChI-Schlüssel

VMSDGQNKTGSGQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.